molecular formula C26H23N5O3 B14241632 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol CAS No. 185738-66-3

2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol

Cat. No.: B14241632
CAS No.: 185738-66-3
M. Wt: 453.5 g/mol
InChI Key: HBYARAUJIQFRIS-UHFFFAOYSA-N
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Description

2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol is a complex organic compound characterized by its unique structure, which includes diazenyl groups and phenoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol typically involves the reaction of 4-phenoxyphenyl diazonium salts with aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the diazotization process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe due

Properties

CAS No.

185738-66-3

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

2-[bis[(4-phenoxyphenyl)diazenyl]amino]ethanol

InChI

InChI=1S/C26H23N5O3/c32-20-19-31(29-27-21-11-15-25(16-12-21)33-23-7-3-1-4-8-23)30-28-22-13-17-26(18-14-22)34-24-9-5-2-6-10-24/h1-18,32H,19-20H2

InChI Key

HBYARAUJIQFRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=NN(CCO)N=NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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